molecular formula C21H20ClN3O3 B7745494 (E)-3-((4-((4-chlorobenzyl)oxy)phenyl)amino)-2-(morpholine-4-carbonyl)acrylonitrile

(E)-3-((4-((4-chlorobenzyl)oxy)phenyl)amino)-2-(morpholine-4-carbonyl)acrylonitrile

Cat. No.: B7745494
M. Wt: 397.9 g/mol
InChI Key: HYOZCGIYUIDBEK-SAPNQHFASA-N
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Description

(E)-3-((4-((4-chlorobenzyl)oxy)phenyl)amino)-2-(morpholine-4-carbonyl)acrylonitrile is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((4-((4-chlorobenzyl)oxy)phenyl)amino)-2-(morpholine-4-carbonyl)acrylonitrile typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of the chlorobenzyl ether: This step involves the reaction of 4-chlorobenzyl alcohol with a suitable phenol derivative under basic conditions.

    Amination: The intermediate is then reacted with an amine, such as aniline, to form the amino derivative.

    Acrylonitrile addition: The final step involves the addition of acrylonitrile to the amino derivative under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-((4-((4-chlorobenzyl)oxy)phenyl)amino)-2-(morpholine-4-carbonyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which (E)-3-((4-((4-chlorobenzyl)oxy)phenyl)amino)-2-(morpholine-4-carbonyl)acrylonitrile exerts its effects would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, altering cellular pathways, or affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-((4-((4-chlorobenzyl)oxy)phenyl)amino)-2-(morpholine-4-carbonyl)acrylonitrile: can be compared with other compounds that have similar functional groups or structural motifs, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

(E)-3-[4-[(4-chlorophenyl)methoxy]anilino]-2-(morpholine-4-carbonyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c22-18-3-1-16(2-4-18)15-28-20-7-5-19(6-8-20)24-14-17(13-23)21(26)25-9-11-27-12-10-25/h1-8,14,24H,9-12,15H2/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOZCGIYUIDBEK-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(=CNC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)/C(=C/NC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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